molecular formula C10H11BN2O3 B15231906 (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid

(2-Methoxy-7-methylquinoxalin-5-yl)boronic acid

Cat. No.: B15231906
M. Wt: 218.02 g/mol
InChI Key: XTGAPFYXJBHXEU-UHFFFAOYSA-N
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Description

(2-Methoxy-7-methylquinoxalin-5-yl)boronic acid is an organoboron compound with the molecular formula C10H11BN2O3. This compound is part of the boronic acid family, which is widely recognized for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid typically involves the reaction of 2-methoxy-7-methylquinoxaline with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Methoxy-7-methylquinoxalin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronic acid to the palladium center. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methylphenylboronic acid

Comparison: (2-Methoxy-7-methylquinoxalin-5-yl)boronic acid is unique due to its quinoxaline core, which imparts distinct electronic properties compared to simpler boronic acids like phenylboronic acid. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C10H11BN2O3

Molecular Weight

218.02 g/mol

IUPAC Name

(2-methoxy-7-methylquinoxalin-5-yl)boronic acid

InChI

InChI=1S/C10H11BN2O3/c1-6-3-7(11(14)15)10-8(4-6)13-9(16-2)5-12-10/h3-5,14-15H,1-2H3

InChI Key

XTGAPFYXJBHXEU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=NC(=CN=C12)OC)C)(O)O

Origin of Product

United States

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